4-(4-Methylpiperazino)-1,2-benzenediamine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(4-Methylpiperazino)-1,2-benzenediamine” has been reported. For instance, the synthesis of 4-substituted 2-(4-methylpiperazino)pyrimidines and quinazoline analogs has been described . Another study reported the synthesis of α-alkoxyimino-(1H-benzoimidazol-2-yl)acetonitriles from o-phenylenediamine, ethyl cyanoacetate, chloroacetyl piperazine, and haloalkane/benzyl chloride .Scientific Research Applications
1. Histamine H4 Receptor Ligands
- Application Summary: This compound is used in the design of novel structures for histamine H4 receptor ligands. The H4 receptor is expressed on hematopoietic and immune cells, suggesting a role in inflammatory and immunological processes .
- Methods of Application: The 4-methylpiperazino amide part of a well-known high affinity antagonist of H4R was used as a basis in the design of novel structures. A series of 13 compounds were obtained and their chemical identities were confirmed using NMR spectroscopy, IR spectroscopy, and elemental analysis .
- Results: Affinity values of novel structures and the reference compound were obtained in a histamine H4R receptor displacement assay .
2. Adenosine Receptor Antagonism
- Application Summary: 2,2-Difluoro-1-(4-methylpiperazino)-2-phenoxy-1-ethanone, a derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine, is used for its potent adenosine receptor antagonism activity. Adenosine receptors play a crucial role in regulating inflammation, respiratory function, blood pressure, and heart rate.
- Methods of Application: This compound can be synthesized by reacting 2,2-difluoro-1-(4-methylpiperazino)-1-ethanone with phenol in the presence of a base.
- Results: The resulting product is used in scientific research for studying the role of adenosine receptors in physiological processes such as inflammation, pain, and sleep regulation.
3. Serotonin 5-HT2A Receptor Ligands
- Application Summary: 4-substituted 2-(4-methylpiperazino)pyrimidines and quinazoline analogs are synthesized as serotonin 5-HT2A receptor ligands .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of 4-(4-Methylpiperazino)benzyl Alcohol
- Application Summary: 4-(4-Methylpiperazino)benzyl Alcohol is a derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Synthesis of Methyl 4-(4-methylpiperazino)benzoate
- Application Summary: Methyl 4-(4-methylpiperazino)benzoate is another derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Synthesis of 4-(4-Methylpiperazino)benzoic acid
- Application Summary: 4-(4-Methylpiperazino)benzoic acid is a derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of 4-(4-Methylpiperazino)benzyl Alcohol
- Application Summary: 4-(4-Methylpiperazino)benzyl Alcohol is a derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Synthesis of Methyl 4-(4-methylpiperazino)benzoate
- Application Summary: Methyl 4-(4-methylpiperazino)benzoate is another derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Synthesis of 4-(4-Methylpiperazino)benzoic acid
- Application Summary: 4-(4-Methylpiperazino)benzoic acid is a derivative of 4-(4-Methylpiperazino)-1,2-benzenediamine. It is used in various chemical reactions due to its unique structure .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDKAEOVZXYWJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377006 | |
Record name | 4-(4-Methylpiperazino)-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazino)-1,2-benzenediamine | |
CAS RN |
54998-08-2 | |
Record name | 4-(4-Methylpiperazino)-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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